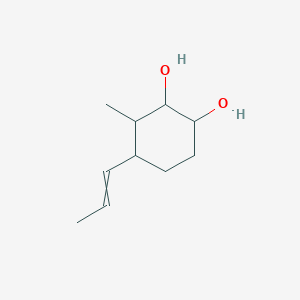
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is also known by other names such as limonene-1,2-diol and limonene glycol . This compound is a derivative of limonene, a naturally occurring terpene found in the oils of citrus fruits.
Preparation Methods
The synthesis of 3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol typically involves the hydroxylation of limonene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to achieve the dihydroxylation of limonene . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the diol compound.
Industrial production methods may involve the use of biocatalysts or microbial fermentation processes to achieve the hydroxylation of limonene. These methods are often preferred due to their environmental friendliness and cost-effectiveness.
Chemical Reactions Analysis
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can lead to the formation of alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol can be compared with other similar compounds, such as:
Limonene: The parent compound from which the diol is derived. Limonene is a monoterpene with a similar structure but lacks the hydroxyl groups.
Limonene-1,2-epoxide: An epoxide derivative of limonene that can be further converted to the diol through hydrolysis.
Menthol: A cyclic terpene alcohol with similar structural features but different functional groups and properties.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65611-75-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methyl-4-prop-1-enylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-3-4-8-5-6-9(11)10(12)7(8)2/h3-4,7-12H,5-6H2,1-2H3 |
InChI Key |
GCWCOTRNXSHTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CCC(C(C1C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)

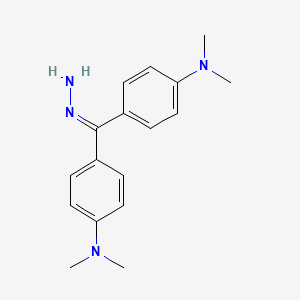
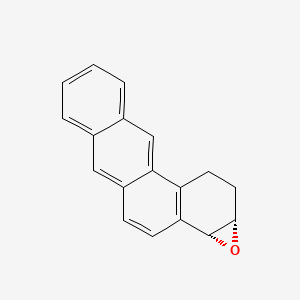


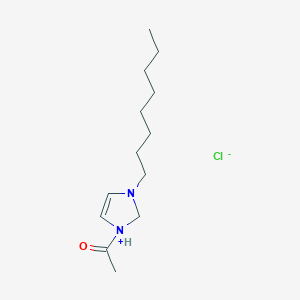
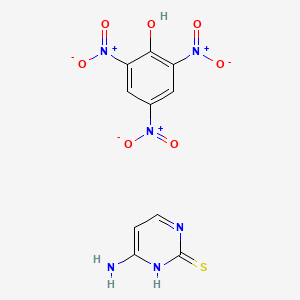
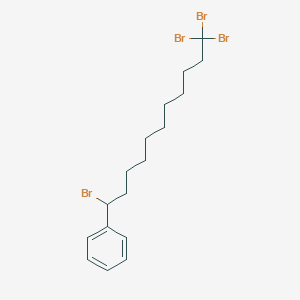
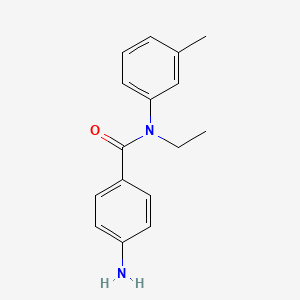
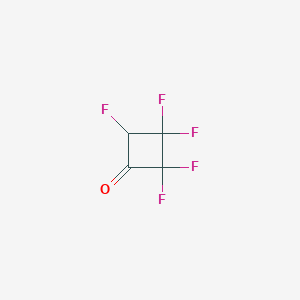
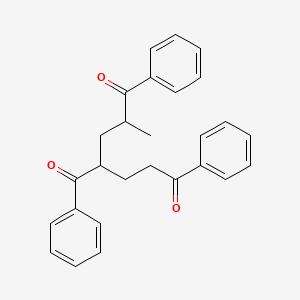
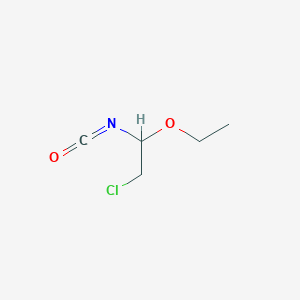
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
